1-(2,3-dihydro-1H-inden-5-yl)propan-2-one
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Overview
Description
“1-(2,3-dihydro-1H-inden-5-yl)propan-2-one”, also known as Ethanone, is a chemical compound with the formula C11H12O . It has a molecular weight of 160.2124 . The IUPAC Standard InChIKey is ZDDDIYOBAOJYAZ-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of this compound consists of an indan ring (a fused cyclohexane and cyclopentane ring) attached to a ketone group . The 3D structure of the compound can be viewed using specific software .Physical and Chemical Properties Analysis
The compound has a molecular weight of 160.2124 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Monomers for Adhesive Polymers
One application involves the synthesis of monomers such as 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, which shows improved hydrolytic stability and adhesive properties for applications in dentistry. These monomers dissolve well in water, ethanol, or aqueous tetrahydrofuran (THF) and do not exhibit cytotoxic effects (Moszner et al., 2006).
Molecular Structure and Vibrational Study
Another application is in the study of molecular structure and vibrational analysis. For instance, 2,3-dihydro-1H-indene (indan) and its derivatives, such as 1H-indene-1,3(2H)-dione, have been analyzed for their equilibrium geometries, harmonic frequencies, and reactivity using density functional theory (DFT) calculations (Prasad et al., 2010).
Organic Synthesis and Ring Contraction
The compound and its derivatives are used in organic synthesis, such as in the reaction with thallium(III) salts leading to ring contraction of 3-alkenols to form indans, demonstrating significant synthetic utility in the preparation of complex organic structures (Ferraz & Silva, 2002).
Antioxidant Agents
Derivatives of 1-(2,3-dihydro-1H-inden-5-yl)propan-2-one have been synthesized and evaluated for their antioxidant properties, with some compounds showing potential as in vitro antioxidants (Prabakaran et al., 2021).
Corrosion Inhibition
Quinoxaline-based propanone derivatives have been studied as inhibitors of mild steel corrosion in hydrochloric acid, highlighting the compound's utility in industrial applications to protect against corrosion (Olasunkanmi & Ebenso, 2019).
Mechanism of Action
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSVSNUXIHLKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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